molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B165708 4-Methylstyrene CAS No. 622-97-9

4-Methylstyrene

Cat. No. B165708
CAS RN: 622-97-9
M. Wt: 118.18 g/mol
InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Description

4-Methylstyrene, also known as 4-Vinyltoluene, is a molecule with an extended Π conjugation . It has a linear formula of CH3C6H4CH=CH2 and a molecular weight of 118.18 . It is used as a monomer for polyesters and in plastics production. It is also used as an intermediate in paint and coating additives .


Synthesis Analysis

4-Methylstyrene can be synthesized by anionic polymerization . The process involves the formation of high molecular weight benzylic radicals, which are energetically favorable .


Molecular Structure Analysis

The molecular structure of 4-Methylstyrene is CH3C6H4CH=CH2 . It contains a total of 19 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The thermal decomposition of 4-Methylstyrene is initiated mainly by carbon–carbon backbone cleavage at random points along the main chain, leading to different intermediates . This process is accompanied by depolymerization reactions that lead to the formation of the final products .


Physical And Chemical Properties Analysis

4-Methylstyrene is a colorless liquid with a molecular weight of 118.18 . It has a density of 0.91 g/cm3 .

Scientific Research Applications

1. Controlled Cationic Polymerization in Ionic Liquid

  • Application Summary: The cationic polymerization of p-Methylstyrene was initiated by 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl 4) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf 2]) IL at −25 °C .
  • Methods of Application: The study involved the systematic investigation of the cationic polymerization of p-Methylstyrene in an ionic liquid environment .
  • Results or Outcomes: The results showed that the ionic liquid did not participate in cationic polymerization, but its ionic environment and high polarity were favorable for the polarization of initiator and monomer and facilitate the controllability .

2. Cationic Polymerization Using Various Metal Chlorides

  • Application Summary: The cationic polymerization of p-Methylstyrene was examined using various metal chlorides as Lewis acid catalysts in dichloromethane .
  • Methods of Application: The study involved the use of different metal chlorides as Lewis acid catalysts in the cationic polymerization of p-Methylstyrene .
  • Results or Outcomes: The polymerization reactions conducted using SnCl4 and ZnCl2 proceeded in a controlled manner and yielded well-defined polymers, whereas metal trichlorides (for example, AlCl3, FeCl3 and GaCl3) induced uncontrolled polymerization .

3. Suspension and Emulsion Polymerization

  • Application Summary: The suspension and emulsion polymerization of p-Methylstyrene were characterized .
  • Methods of Application: The study involved the characterization of the suspension and emulsion polymerization of p-Methylstyrene .
  • Results or Outcomes: A polymerization mechanism based on the analyzed microstructure of the polymer was proposed .

Safety And Hazards

4-Methylstyrene is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also toxic to aquatic life with long-lasting effects . Inhalation or contact with the material may irritate or burn skin and eyes .

properties

IUPAC Name

1-ethenyl-4-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
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InChI Key

JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C=C
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Molecular Formula

C9H10, Array
Record name P-METHYLSTYRENE
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Related CAS

54193-24-7, 24936-41-2
Record name Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic
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Record name Poly(p-methylstyrene)
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DSSTOX Substance ID

DTXSID3020889
Record name 4-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

172 °C, 173 °C
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Flash Point

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c.
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Solubility

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
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Density

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
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Impurities

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene
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Product Name

4-Methylstyrene

Color/Form

Liquid

CAS RN

622-97-9, 1319-73-9
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Record name 4-VINYLTOLUENE
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Melting Point

-37.8 °C, -34 °C
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Synthesis routes and methods I

Procedure details

A syndiotactic poly-p-methyl-styrene in powder form is prepared according to the method described in Macromolecules, 1989, 22, 104. p-Methyl-styrene (0.5 mmoles) is polymerized in toluene (59 ml) at 50° C. for 24 hours, in the presence of tetrabenzyltitanium (5·10 moles) and methylalumoxane (0.3 g); 8.5 g of s-PpMS are obtained. A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C. An amorphous film is thus obtained.
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
10 mol
Type
catalyst
Reaction Step One
[Compound]
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This example illustrates the dehydrogenation of cumene and p-ethyltoluene using a diluent comprising steam and nitrogen. Three and three-tenths of the catalyst prepared in Example I, ground to 18 to 40 mesh, was employed in the reactor described in Example I. Initially p-ethyltoluene was flowed into the reactor at 0.38 liquid hourly space velocity, 11:1 diluent to p-ethyltoluene ratio (8:1 steam and 3:1 nitrogen) at 588° C. yielding a relatively poor conversion and selectivity. The catalyst was decoked with 5% oxygen and nitrogen for about 1 hr. Cumene was then run at 0.38 liquid hourly space velocity, 11:1 diluent ratio (8:1 steam and 3:1 nitrogen) at 588° C. providing 40% conversion to alphamethylstyrene and 88% selectivity. The feed was then switched from cumene to p-ethyltoluene using the same diluent dilution and conditions providing 22% conversion to p-methylstyrene and 93% selectivity. Conditions were then changed to 0.72 liquid hourly space velocity, 10:1 diluent ratio for the p-ethyltoluene (8:1 steam and 2:1 nitrogen) at 598° C. yielding 40% conversion and 92% selectivity to p-methylstyrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

TLC Rf=0.70 (pentane); IR (CCl4) 3089 (m), 3048 (m), 3009 (s), 2962 (s), 2962 (s), 2926 (s), 2855 (s), 1628 (m), 1570 (s), 1513 (s); 1H NMR (200 MHz, CDCl3) δ2.32 (s, 3H), 2.59 (d, J=10.9, 1H), 2.56 (d, J=17.6, 1H), 6.67 (dd, J=17.5, 10.9, 1H), 7.12 (d, J=8.0, 2H), 7.29 (d, J=8.1, 2H); 13C NMR (CDCl3) δ21.2, 112.8, 126.1, 129.2, 134.8, 136.7, 137.6; LRMS (EI) 119((M+1), 11), 118 ((M+), 100), 117 (68), 91 (42); HRMS (EI) calculated for C9H10 118.0783 (M+), found 118.0777. The IR and 1H NMR matched spectral data reported by Hollywood, F. and Suschitzaky, H., Synthesis 662-665 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylstyrene
Reactant of Route 2
4-Methylstyrene
Reactant of Route 3
4-Methylstyrene
Reactant of Route 4
4-Methylstyrene
Reactant of Route 5
4-Methylstyrene
Reactant of Route 6
Reactant of Route 6
4-Methylstyrene

Citations

For This Compound
3,440
Citations
M Schulze, UA Handge, V Abetz - Polymer, 2017 - Elsevier
In this study, the potential of amphiphilic diblock copolymers on the example of polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) and poly(4-methylstyrene)-b-poly(4-vinylpyridine) (P4mS…
Number of citations: 22 www.sciencedirect.com
LP Ferrari, HDH Stover - Macromolecules, 1991 - ACS Publications
… of 4-methylstyrene in toluene using AIBN as the radical initiator. As poly(4-methylstyrene) is not … A typical reaction mixture contained 1.0 g of poly (4-methylstyrene) in 55 mL of solvent …
Number of citations: 34 pubs.acs.org
HS Yun, KH Lee, JS Lee - Journal of Molecular Catalysis A: Chemical, 1995 - Elsevier
Effects of promoters and reaction conditions have been studied on the regioselectivity of palladium complex-catalyzed hydrocarboalkoxylation of 4-methylstyrene. A catalyst system of …
Number of citations: 15 www.sciencedirect.com
JY Yoon, EJ Jang, KH Lee, JS Lee - Journal of Molecular Catalysis A …, 1997 - Elsevier
… In most runs, 50 mmol of 4-methylstyrene, … In a typical run, 4-methylstyrene, l-butylbenzene and HCl were dissolved in 80 ml of tetrahydrofuran (THF) together with H,O and then PdCl,, …
Number of citations: 28 www.sciencedirect.com
RT Shaver, D Vlaovic, I Reviakine… - Journal of Polymer …, 1995 - Wiley Online Library
… 4-Methylstyrene is a widely available styrene analog that lends itself well to free … 4-Methylstyrene and cobalt ( 11) acetate tetrahydrate were purchased from Aldrich. 4-Methylstyrene was …
Number of citations: 11 onlinelibrary.wiley.com
M Kawabe, M Murata - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
The polymerizations of styrene and 4‐methylstyrene (4MS) with a half‐metallocene type catalytic system composed of (trimethyl)pentamethylcyclopentadienyltitanium (Cp*TiMe 3 ), …
Number of citations: 32 onlinelibrary.wiley.com
E Galanos, E Grune, C Wahlen, AHE Müller… - …, 2019 - ACS Publications
… successful crossover from the polyisoprene to the poly-4-methylstyrene block segment. Because of the highly disparate reactivity ratios of isoprene and 4-methylstyrene (r I = 25.4; r 4MS …
Number of citations: 41 pubs.acs.org
C Iwakura, Y Yoshida, H Inoue - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… for a hydrogenation of 4-methylstyrene. For the hydrogenation of 4-methylstyrene, die comparl… The hydrogenation of 4-methylstyrene was initiated by the galvanostatic electrolysis of …
Number of citations: 42 www.sciencedirect.com
Q Sheng, HDH Stöver - Macromolecules, 1997 - ACS Publications
… functional groups into poly(4-methylstyrene), by stoichiometric … Applied to poly(4-methylstyrene), we found these reactions … air oxidations of poly(4-methylstyrene), 10 the backbone …
Number of citations: 9 pubs.acs.org
J González‐Villa, E Saldívar‐Guerra… - Journal of Polymer …, 2019 - Wiley Online Library
The kinetics of isothermal anionic homopolymerization of ß–myrcene (MYR) and 4–methylstyrene (4MS) in cyclohexane, initiated by n–butyllithium was studied at different temperatures …
Number of citations: 9 onlinelibrary.wiley.com

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